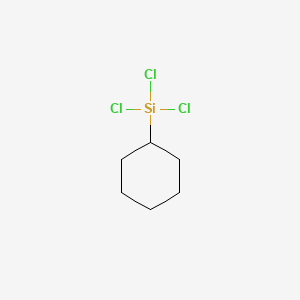

Cyclohexyltrichlorosilane

Vue d'ensemble

Description

Cyclohexyltrichlorosilane is a compound in which silicon is bonded to three chlorine atoms with other bonds to hydrogen and/or alkyl groups . It is a colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of Cyclohexyltrichlorosilane involves various processes. The predominant method is the Siemens process, which includes the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane followed by rectification and hydrogen reduction . Other methods include direct chlorination, homogeneous hydration of tetrachlorosilane, and catalyzed tetrachlorosilane and dichlorosilane reaction .Molecular Structure Analysis

The molecular formula of Cyclohexyltrichlorosilane is C6H11Cl3Si . Its average mass is 217.596 Da and its monoisotopic mass is 215.969559 Da .Chemical Reactions Analysis

Chlorosilanes, such as Cyclohexyltrichlorosilane, react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride .Physical And Chemical Properties Analysis

Cyclohexyltrichlorosilane has a density of 1.2±0.1 g/cm3, a boiling point of 200.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.9±3.0 kJ/mol, and it has a flash point of 87.0±13.1 °C .Applications De Recherche Scientifique

1. Polycrystalline Silicon Production

- Application Summary: Trichlorosilane is used in the production of polycrystalline silicon, which is predominantly used in solar and semiconductor technologies .

- Methods of Application: The Siemens process is commonly used, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction .

- Results or Outcomes: The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .

2. Synthesis of Hydrosilyl-Functional Polysiloxanes

- Application Summary: Poly(hydrosiloxane)s (PHS), which contain pendant or/and end hydrosilane functional groups, are an important group of silicones . They are used for the crosslinking of silicone elastomers and preceramic polymers .

- Methods of Application: A Si-H bond is a very attractive functional group used for the addition of different organic groups to silicon atom, e.g., via hydrosilylation or nucleophilic substitution reactions .

- Results or Outcomes: The Si-H group was often linked to conventional organic polymers in order to modify their properties .

3. Direct Synthesis of Trichlorosilane

- Application Summary: Trichlorosilane is synthesized directly for the production of polycrystalline silicon .

- Methods of Application: The process involves the exposure of technical grade silicon to hydrogen chloride (direct chlorination, DC), homogeneous hydration of tetrachlorosilane (conversion), tetrachlorosilane and hydrogen exposure of silicon (hydro chlorination silicon, HC), and catalyzed tetrachlorosilane and dichlorosilane reaction (redistribution of anti-disproportioning reaction) .

- Results or Outcomes: The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .

4. Applications of Silica-Based Nanoparticles

- Application Summary: Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods of Application: These nanoparticles are used in various applications including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Results or Outcomes: The role of the surface modification step on the various properties of the silica surface has been demonstrated .

5. Synthesis of Poly(hydrosiloxane)s (PHS)

- Application Summary: Poly(hydrosiloxane)s (PHS), which contain pendant or/and end hydrosilane functional groups, are an important group of silicones .

- Methods of Application: A Si-H bond is a very attractive functional group used for the addition of different organic groups to silicon atom, e.g., via hydrosilylation or nucleophilic substitution reactions .

- Results or Outcomes: The Si-H group was often linked to conventional organic polymers in order to modify their properties .

6. Quantum Cascade Laser (QCL) Applications

- Application Summary: Quantum cascade lasers (QCLs) are revolutionizing a multitude of applications which aim to address major global challenges, from climate change to the cost of health care, to the pollution of our atmosphere and oceans, to the protection of our soldiers and first-responders .

- Methods of Application: QCLs are being deployed across multiple applications and markets .

- Results or Outcomes: The present and rapid trajectory in widespread QCL deployment has been building over the past two decades and will likely continue to benefit our quality of life and standard of living over the next hundred years .

Safety And Hazards

Orientations Futures

The future of Cyclohexyltrichlorosilane lies in its potential use in the production of polycrystalline silicon, a material of increasing importance in the solar energy industry . The cost of product silicon can be reduced by improving the process and equipment used in the synthesis of trichlorosilane .

Propriétés

IUPAC Name |

trichloro(cyclohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHWXREAZVVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059160 | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

206 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 at 25 °C/25 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cyclohexyltrichlorosilane | |

Color/Form |

Colorless to pale-yellow liquid | |

CAS RN |

98-12-4 | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Trichlorosilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(cyclohexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J37567BD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

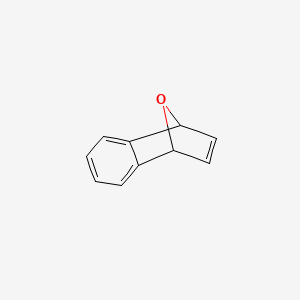

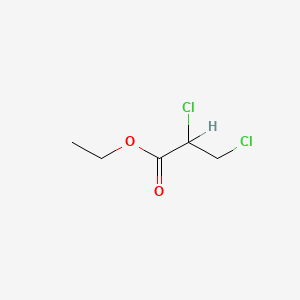

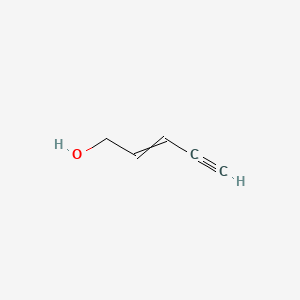

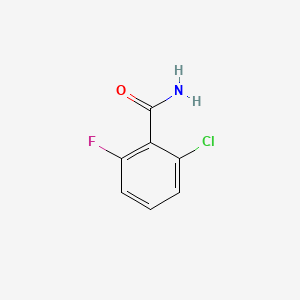

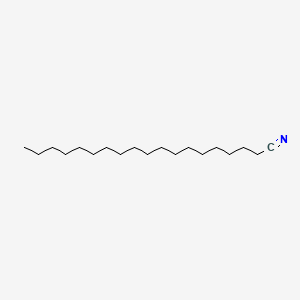

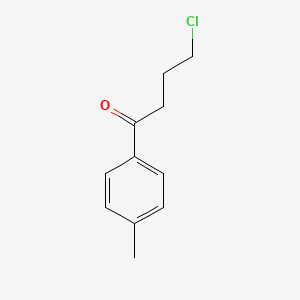

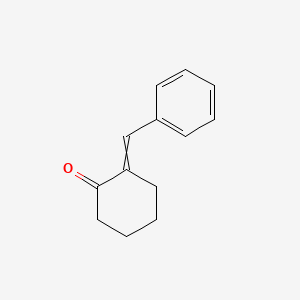

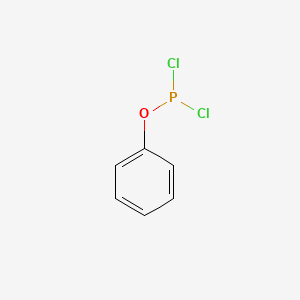

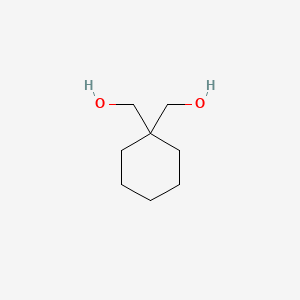

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.